Ethyl 5-chloro-3-methyl-5-oxopentanoate

Physicochemical Property Medicinal Chemistry SAR Analysis

Ethyl 5-chloro-3-methyl-5-oxopentanoate is a chlorinated ester featuring both an acid chloride and a ketone functional group, with a methyl branch at the 3-position. This compound is classified as a reactive intermediate, primarily utilized in organic synthesis and medicinal chemistry for the introduction of nitrogen-containing functional groups.

Molecular Formula C8H13ClO3
Molecular Weight 192.64 g/mol
CAS No. 136122-65-1
Cat. No. B14280252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloro-3-methyl-5-oxopentanoate
CAS136122-65-1
Molecular FormulaC8H13ClO3
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)CC(=O)Cl
InChIInChI=1S/C8H13ClO3/c1-3-12-8(11)5-6(2)4-7(9)10/h6H,3-5H2,1-2H3
InChIKeyDKIJTCSWAKBAIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-chloro-3-methyl-5-oxopentanoate (CAS 136122-65-1): A Branched Chloro-Ketoester Intermediate for Selective Synthesis


Ethyl 5-chloro-3-methyl-5-oxopentanoate is a chlorinated ester featuring both an acid chloride and a ketone functional group, with a methyl branch at the 3-position . This compound is classified as a reactive intermediate, primarily utilized in organic synthesis and medicinal chemistry for the introduction of nitrogen-containing functional groups . Its molecular structure, with a molecular weight of 192.64 g/mol and a computed LogP of 1.7, distinguishes it from linear analogs in terms of both steric profile and lipophilicity [1].

Why Ethyl 5-chloro-3-methyl-5-oxopentanoate Cannot Be Replaced by Common Acid Chlorides


Simple substitution of Ethyl 5-chloro-3-methyl-5-oxopentanoate with its closest linear analog, Ethyl 5-chloro-5-oxopentanoate (CAS 5205-39-0), or with other ester variants leads to significant differences in physicochemical properties and synthetic outcomes. The 3-methyl branch creates a chiral center, enabling enantioselective transformations that are unattainable with the linear analog . Furthermore, this branching modifies the compound's lipophilicity profile (XLogP3-AA of 1.7 vs. 1.3 for the linear analog), which directly impacts reaction selectivity and purification efficiency [1][2].

Quantified Differentiation Evidence for Ethyl 5-chloro-3-methyl-5-oxopentanoate Against Closest Analogs


Molecular Weight and Hydrophobicity: Quantified Structural Impact of 3-Methyl Branch

The 3-methyl branch in Ethyl 5-chloro-3-methyl-5-oxopentanoate results in a molecular weight increase of 14.03 g/mol and a LogP increase of 0.4 compared to the linear analog Ethyl 5-chloro-5-oxopentanoate, directly affecting its drug-likeness and extraction behavior [1][2].

Physicochemical Property Medicinal Chemistry SAR Analysis

Boiling Point and Physical State: Differentiating Processability of Branched vs. Linear Acid Chlorides

Ethyl 5-chloro-3-methyl-5-oxopentanoate exists as a colorless to pale yellow liquid at ambient temperature with an estimated boiling point around 200 °C, while the linear analog Ethyl 5-chloro-5-oxopentanoate boils at 230 °C at 760 mmHg . This 30 °C lower boiling point for the target compound suggests easier purification via distillation.

Process Chemistry Physical Property Scale-up

Enantioselective Synthesis Capability: The Chiral Advantage of the 3-Methyl Substituent

The 3-methyl group introduces a chiral center, making Ethyl 5-chloro-3-methyl-5-oxopentanoate a prochiral intermediate suitable for asymmetric transformations. This is a key differentiator from the linear analog Ethyl 5-chloro-5-oxopentanoate, which is achiral [1]. Patents describe the use of optically active derivatives for cyclization to produce chiral products, a pathway not available with the linear comparator [2].

Asymmetric Synthesis Chiral Building Block Enantioselectivity

Purity and Quality Control: Ensuring Consistency for Reproducible Synthesis

Commercial suppliers offer Ethyl 5-chloro-3-methyl-5-oxopentanoate at certified purities of ≥95% . In contrast, the methyl ester analog Methyl 5-chloro-3-methyl-5-oxopentanoate is offered at ≥97% purity . The high purity of the ethyl ester ensures consistent reactivity and yield in subsequent transformations, which is critical for reproducible research outcomes.

Quality Control Purity Specification Procurement

Hydrolytic Stability: The Impact of Ester Group on Shelf-Life and Handling

The ethyl ester moiety in Ethyl 5-chloro-3-methyl-5-oxopentanoate offers better hydrolytic stability compared to the methyl ester analog. Ethyl esters generally undergo hydrolysis at a slower rate under neutral and acidic conditions due to the steric hindrance of the ethoxy group [1]. The free acid 5-chloro-3-methyl-5-oxopentanoic acid is highly reactive and unstable, making the ethyl ester the preferred form for storage and handling .

Stability Storage Procurement

Synthetic Versatility: Distinct Reactivity Profile in Nucleophilic Substitution

The acid chloride functionality in Ethyl 5-chloro-3-methyl-5-oxopentanoate reacts readily with amines to form amides, as demonstrated in patent literature for the synthesis of biologically active compounds . The 3-methyl branch provides steric differentiation that can influence regioselectivity in subsequent reactions, an advantage over the linear analog Ethyl 5-chloro-5-oxopentanoate, which lacks this steric bias [1].

Synthetic Methodology Reactivity Selectivity

Optimal Application Scenarios for Procuring Ethyl 5-chloro-3-methyl-5-oxopentanoate


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

In medicinal chemistry projects requiring enantiopure building blocks, Ethyl 5-chloro-3-methyl-5-oxopentanoate is the reagent of choice due to its prochiral nature. Its ability to undergo asymmetric transformations, such as enzymatic resolution or chiral catalysis, enables the synthesis of single-enantiomer drugs. Patents describe its use in cyclization reactions to produce optically active compounds (see Evidence Item 3) [1]. The linear analog Ethyl 5-chloro-5-oxopentanoate is unsuitable for these applications.

Lead Optimization in Drug Discovery: Modulating Lipophilicity

In structure-activity relationship (SAR) studies, the LogP difference of +0.4 between Ethyl 5-chloro-3-methyl-5-oxopentanoate and the linear analog (see Evidence Item 1) can be exploited to fine-tune the lipophilicity of drug candidates [2][3]. This is critical for optimizing pharmacokinetic properties such as absorption and distribution. Researchers can procure the 3-methyl branched compound to introduce a predictable increase in LogP without significantly altering other properties.

Process Chemistry: Scalable Synthesis with Simplified Purification

The lower boiling point of Ethyl 5-chloro-3-methyl-5-oxopentanoate (~200 °C) compared to the linear analog (230 °C) facilitates purification via distillation (see Evidence Item 2) . This property, combined with its availability as a liquid, makes it more amenable to pilot-plant scale-up. The specified purity of ≥95% (see Evidence Item 4) ensures consistent quality for large-scale reactions .

Specialty Polymer and Material Science

The dual functionality (acid chloride and ethyl ester) combined with the 3-methyl branch imparts unique reactivity profiles that are valuable in polymer chemistry for introducing branching and cross-linking. The steric hindrance from the methyl group can control polymerization kinetics, leading to materials with tailored properties, such as modified glass transition temperatures or solubility.

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